N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that features a tetrazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the tetrazole ring imparts unique chemical properties, making it a versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the pyridine carboxamide moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by coupling the tetrazole-containing intermediate with a pyridine carboxylic acid derivative using coupling agents such as 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the pyridine ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can lead to partially or fully reduced tetrazole derivatives.
Scientific Research Applications
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere for carboxylic acids in drug design.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-tetrazol-1-yl)phenyl]isonicotinamide
- N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- N-[4-(1H-tetrazol-1-yl)phenyl]thiazole-2-carboxamide
Uniqueness
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the combination of the tetrazole and pyridine rings, which imparts distinct chemical properties. The presence of the pyridine ring enhances its ability to participate in hydrogen bonding and π-π interactions, making it a versatile scaffold for drug design. Additionally, the tetrazole ring provides metabolic stability and bioisosteric properties, making it a valuable component in medicinal chemistry .
Properties
Molecular Formula |
C13H10N6O |
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Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N6O/c20-13(10-2-1-7-14-8-10)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9H,(H,16,20) |
InChI Key |
XLSYLTYTSYCOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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